

thermal stability and decomposition of 3,5-Diamino-4-methylbenzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,5-Diamino-4-methylbenzoic acid

Cat. No.: B1361603

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An In-depth Technical Guide to the Thermal Stability and Decomposition of **3,5-Diamino-4-methylbenzoic acid**

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of **3,5-Diamino-4-methylbenzoic acid** (CAS No. 6633-36-9), a key intermediate in the synthesis of pharmaceuticals and specialty polymers.[1][2] As a Senior Application Scientist, this document synthesizes available data with established analytical principles to offer field-proven insights for researchers, scientists, and drug development professionals. The guide details the compound's physicochemical properties, explores its anticipated decomposition pathways, and provides robust, self-validating experimental protocols for its characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Safety, handling, and storage protocols based on current GHS classifications are also presented to ensure safe laboratory practices.

Compound Identification and Physicochemical Properties

3,5-Diamino-4-methylbenzoic acid, also known as 3-Amino-p-toluic acid, is a substituted aromatic carboxylic acid.[3] Its structure, featuring two electron-donating amino groups and a methyl group, significantly influences its chemical reactivity and thermal behavior. These

functional groups make it a valuable building block, particularly in polymerization reactions where thermal stability is a critical parameter.[\[2\]](#)[\[4\]](#)

Table 1: Compound Identification

Identifier	Data	Source(s)
IUPAC Name	3,5-diamino-4-methylbenzoic acid	[5]
Synonyms	3,5-Diamino-p-toluic acid	[1]
CAS Number	6633-36-9	[1]
Molecular Formula	C ₈ H ₁₀ N ₂ O ₂	[1]
Molecular Weight	166.18 g/mol	[1]

| Appearance | White to sallow pink crystalline solid, powder, or chunks [\[1\]](#)[\[6\]](#) |

Table 2: Physicochemical Properties

Property	Value	Notes & Source(s)
Melting Point	~199 °C (with decomposition)	One supplier reports a melting point with decomposition at 199 °C. [6] Another indicates a range of 240-245 °C, which likely also involves decomposition.[1] This variance highlights the need for empirical DSC analysis.
Boiling Point	453.3 °C at 760 mmHg (Predicted)	[1]
Solubility	Soluble in water, slightly soluble in ethanol.	[1]

| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert atmosphere. [\[1\]](#)[\[6\]](#)[\[7\]](#) |

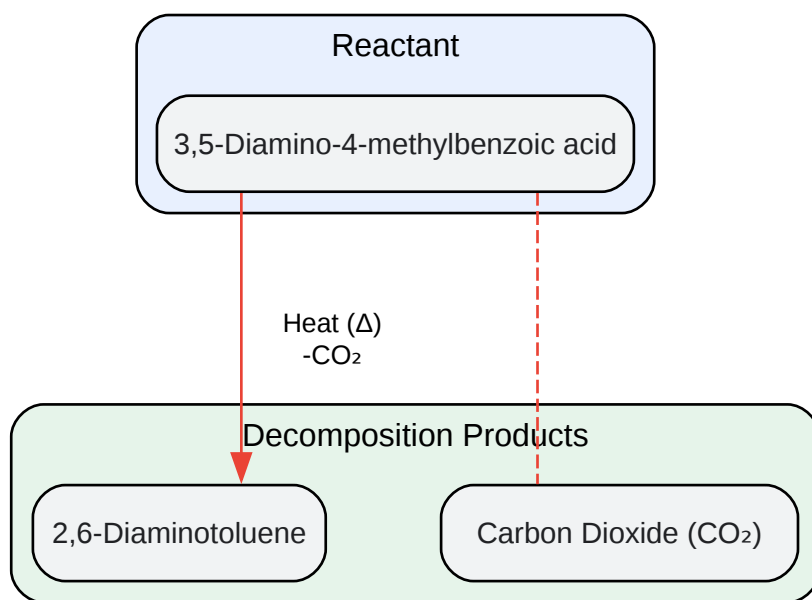
Thermal Stability and Decomposition Profile

The thermal stability of an organic molecule is intrinsically linked to its structure. For **3,5-Diamino-4-methylbenzoic acid**, the presence of the carboxylic acid group makes it susceptible to decarboxylation upon heating. This is a common decomposition pathway for aminobenzoic acids.[\[8\]](#) The amino groups can also participate in degradation reactions, particularly under oxidative atmospheres.

The onset of mass loss for many aminobenzoic acid isomers begins around 100-130°C.[\[8\]](#) Given the reported melting point with decomposition around 199°C for **3,5-Diamino-4-methylbenzoic acid**, it is expected to be stable at ambient temperatures but will likely undergo significant degradation at or near its melting point. Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NO_x), carbon monoxide (CO), and carbon dioxide (CO₂).[\[9\]](#)[\[10\]](#)

Proposed Decomposition Pathway

The primary and most energetically favorable decomposition pathway for **3,5-Diamino-4-methylbenzoic acid** under an inert atmosphere is thermal decarboxylation. This process involves the elimination of the carboxylic acid group as carbon dioxide (CO₂), leading to the formation of 2,6-diaminotoluene.



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Caption: Proposed thermal decarboxylation of **3,5-Diamino-4-methylbenzoic acid**.

Under oxidative conditions (i.e., in the presence of air), a more complex degradation profile is expected, involving oxidation of the aromatic ring, methyl group, and amino groups, leading to the formation of NO_x, CO, and CO₂ as final combustion products.[9][10]

Recommended Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition pathway, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential. [11]

Protocol: Thermogravimetric Analysis (TGA)

Objective: To quantify mass loss as a function of temperature, identifying the onset of decomposition and the temperature of maximum mass loss rate.

Methodology:

- Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated according to manufacturer specifications.
- Sample Preparation: Accurately weigh 5-10 mg of finely powdered **3,5-Diamino-4-methylbenzoic acid** into a clean platinum or alumina TGA pan.
- Atmosphere Selection: Purge the TGA furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes before starting the experiment to ensure an inert atmosphere. This is critical for studying the intrinsic thermal decomposition without oxidative side reactions.
- Temperature Program:
 - Equilibrate the sample at 30°C.
 - Ramp the temperature from 30°C to 500°C at a constant heating rate of 10°C/min. A controlled heating rate ensures thermal equilibrium and reproducible results.[\[12\]](#)
- Data Acquisition: Record the sample mass (TG) and its first derivative (DTG) as a function of temperature. The DTG curve highlights the temperatures at which the rate of mass loss is maximal.

Caption: Standard workflow for Thermogravimetric Analysis (TGA).

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To measure heat flow associated with thermal transitions, such as melting and decomposition, providing critical temperature and enthalpy data.

Methodology:

- Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.
- Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan.[\[12\]](#) Sealing the pan is crucial to contain any evolved gases during initial decomposition and to prevent sublimation, ensuring the observed thermal events are representative of the bulk material.

- Reference Pan: Place an empty, hermetically sealed aluminum pan on the reference sensor. [\[12\]](#)
- Atmosphere: Maintain a nitrogen purge gas flow (20-50 mL/min) through the DSC cell.
- Temperature Program:
 - Equilibrate the sample at 30°C.
 - Ramp the temperature from 30°C to 300°C at a heating rate of 10°C/min. The final temperature should be sufficient to capture both melting and decomposition events as suggested by literature values.
- Data Acquisition: Record the differential heat flow as a function of temperature. Endothermic peaks typically represent melting, while exothermic peaks often indicate decomposition. [\[8\]](#)

Caption: Standard workflow for Differential Scanning Calorimetry (DSC).

Data Interpretation and Expected Findings

The combined results from TGA and DSC will provide a comprehensive thermal profile.

Table 3: Representative Data from Thermal Analysis

Parameter	Expected Result	Interpretation
TGA: Onset of Decomposition (T _{onset})	180 - 210 °C	The temperature at which significant mass loss begins, indicating the upper limit of thermal stability.
TGA: Mass Loss (%)	~26.5%	The theoretical mass loss for decarboxylation (loss of CO ₂) is 26.48%. A result close to this value would strongly support the proposed pathway.
DTG: Peak Decomposition Temp (T _{peak})	200 - 250 °C	The temperature of the maximum rate of decomposition.
DSC: Endotherm (Melting)	~199 °C	An endothermic peak corresponding to the melting point. This may overlap with or be immediately followed by decomposition. [13]

| DSC: Exotherm (Decomposition) | > 200 °C | A broad exothermic peak following the melt, characteristic of a decomposition process. |

A sharp endotherm (melting) immediately followed by a mass loss in the TGA and an exotherm in the DSC would confirm that **3,5-Diamino-4-methylbenzoic acid** decomposes at or very near its melting point. A TGA mass loss of approximately 26.5% would serve as strong evidence for decarboxylation as the primary decomposition mechanism.

Safety, Handling, and Storage

Proper handling of **3,5-Diamino-4-methylbenzoic acid** is essential to ensure laboratory safety.

Table 4: GHS Hazard and Safety Information

Category	Information	Source(s)
GHS Pictogram	Warning	[5]
Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	[5][7]
Personal Protective Equipment (PPE)	Wear protective gloves, protective clothing, and eye/face protection (tightly fitting safety goggles). Use a dust mask (e.g., N95) or full-face respirator if exposure limits are exceeded or dust is generated.	[6][9]
Handling	Use only outdoors or in a well-ventilated area. Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Avoid dust formation.	[6][7][9]
Storage	Store in a well-ventilated, dry, and cool place. Keep the container tightly closed and stored locked up.	[6][7][9]

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [6][7][9] |

Conclusion

3,5-Diamino-4-methylbenzoic acid exhibits moderate thermal stability, with decomposition initiating near its melting point of approximately 199°C. The primary decomposition mechanism in an inert atmosphere is predicted to be decarboxylation, resulting in a theoretical mass loss of

26.48% and the formation of 2,6-diaminotoluene. This guide provides robust, validated protocols for TGA and DSC analysis to empirically verify this profile. Adherence to the outlined safety and handling procedures is critical when working with this compound to mitigate risks associated with skin, eye, and respiratory irritation. The insights and methodologies presented herein will empower researchers to confidently assess the thermal properties of this important chemical intermediate in their development workflows.

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References

- 1. Cas 6633-36-9,3,5-diamino-4-methyl-benzoic acid | lookchem [lookchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-Amino-4-methylbenzoic acid | C₈H₉NO₂ | CID 75568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 3,5-Diamino-4-methylbenzoic acid | C₈H₁₀N₂O₂ | CID 245116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. akjournals.com [akjournals.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [thermal stability and decomposition of 3,5-Diamino-4-methylbenzoic acid]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1361603#thermal-stability-and-decomposition-of-3-5-diamino-4-methylbenzoic-acid>]

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